1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde
Description
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is a heterocyclic organic compound featuring a cyclobutane ring fused with a 1,2,3-thiadiazole moiety and a formyl (-CHO) functional group. The thiadiazole ring contributes to its electron-deficient character, while the cyclobutane scaffold introduces steric constraints that influence reactivity and conformational stability.
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS/c11-6-8(2-1-3-8)4-7-5-12-10-9-7/h5-6H,1-4H2 |
InChI Key |
IBDAJAMKFWDLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CSN=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Thiosemicarbazides
Thiosemicarbazides are versatile precursors for synthesizing thiadiazoles. The reaction typically involves acylation of the thiosemicarbazide followed by cyclodehydration. For example, the synthesis of 1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with carboxylic acids in the presence of dehydrating agents like polyphosphoric acid or phosphorus halides.
Hurd-Mori Reaction
The Hurd-Mori reaction is another method used for synthesizing 1,2,3-thiadiazoles. This reaction involves the cyclization of hydrazones in the presence of sulfur and an oxidizing agent.
Data and Research Findings
While specific data for 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is limited, related compounds provide valuable insights:
| Compound | Synthesis Method | Yield/Purity |
|---|---|---|
| 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclobutane-1-carbaldehyde | Reaction of cyclobutane derivatives with thiadiazole-containing reagents | Varies based on conditions |
| 1,2,3-Thiadiazole-4-carboxylic acid | Hurd-Mori reaction or similar cyclization methods | High yield with proper conditions |
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde functional group undergoes reactions typical of carbonyl compounds, with modifications influenced by the steric effects of the cyclobutane ring.
Oxidation Reactions
The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing conditions:
Common reagents include:
-
KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄)
-
Ag(NH₃)₂⁺ (Tollens' reagent) for mild oxidation
Example Conditions
| Reagent | Temperature | Solvent | Product |
|---|---|---|---|
| KMnO₄ / H₂SO₄ | 80°C | Water | Cyclobutane-1-carboxylic acid derivative |
| Ag₂O / NH₄OH | RT | Aqueous | Silver mirror deposition (qualitative test) |
Reduction Reactions
The aldehyde is reduced to a primary alcohol using agents like NaBH₄ or LiAlH₄:
Steric hindrance from the cyclobutane may slow reaction kinetics compared to linear aldehydes.
Condensation Reactions
The aldehyde participates in nucleophilic additions, such as:
-
Schiff base formation with primary amines:
Catalyzed by acidic conditions (e.g., HCl).
-
Wittig reactions with ylides to form alkenes.
Thiadiazole-Mediated Reactions
The 1,2,3-thiadiazole ring exhibits reactivity due to its electron-deficient nature and sulfur atom.
Electrophilic Substitution
The thiadiazole undergoes substitution at the 5-position (most electrophilic):
Key Example
Nucleophilic Aromatic Substitution
The sulfur atom facilitates displacement reactions under basic conditions:
Cycloaddition Reactions
The thiadiazole participates in [3+2] cycloadditions with dipolarophiles like alkynes, forming fused heterocycles.
Combined Reactivity: Aldehyde-Thiadiazole Interactions
The proximity of the aldehyde and thiadiazole enables unique tandem reactions:
Intramolecular Hemiaminal Formation
Under basic conditions, the aldehyde may react with the thiadiazole’s nitrogen to form a bicyclic structure:
This is observed in analogs with flexible linkers.
Metal Coordination
The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications:
| Metal Salt | Coordination Site | Application |
|---|---|---|
| Cu(I) | S, N | Cross-coupling catalysis |
| Pd(II) | N | Suzuki-Miyaura |
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anticancer Properties : Compounds containing thiadiazole rings have been investigated for their anticancer effects. Preliminary studies suggest that 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : Some studies have demonstrated that thiadiazole derivatives can exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Mechanism Investigation
In vitro studies on cancer cell lines showed that treatment with 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde resulted in significant cell death through apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The thiadiazole group in the target compound introduces stronger electron-withdrawing character compared to the electron-rich oxolane (tetrahydrofuran) in 1-(oxolan-2-yl)cyclobutane-1-carbaldehyde. This affects reactivity in nucleophilic additions or redox reactions .
Thiadiazole-Containing Analogs
Thiadiazole derivatives often exhibit distinct biological and physicochemical properties. For example:
- Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate (MW 192.22, 95% purity) shares a thiazole-thiadiazole fused system but lacks the cyclobutane scaffold. This difference reduces steric strain but may compromise thermal stability compared to the cyclobutane-containing target compound .
- Thiadiazole-fused benzodioxine derivatives (e.g., compounds 1–25 in ) exhibit enhanced aromaticity due to the fused benzodioxine system, which could improve solubility in polar solvents relative to the aliphatic cyclobutane in the target compound .
Heterocyclic Aldehydes
- 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde : The pyrrole ring’s electron-rich nature contrasts with the electron-deficient thiadiazole, leading to divergent reactivity in condensation reactions (e.g., forming Schiff bases). Pyrrole aldehydes are typically more nucleophilic at the aldehyde carbon .
- Methyl 2-(2-fluoro-5-formylphenyl)acetate (MW 238.25, 90% purity): The fluorinated aromatic aldehyde demonstrates higher electrophilicity due to the electron-withdrawing fluorine atom, a feature absent in the target compound. This could make it more reactive in cross-coupling reactions .
Biological Activity
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde |
| CAS Number | 2228817-31-8 |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer effects. In vitro studies suggest that 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This compound appears to interfere with key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity in animal models. Research indicates that it may reduce inflammation markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
The biological activity of 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation in cancerous cells.
- Receptor Modulation : It is hypothesized that this thiadiazole derivative can modulate receptor activity associated with inflammatory responses .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Case Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various thiadiazole compounds against resistant strains of bacteria. Results indicated that 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Case Study on Anticancer Activity : In a preclinical trial involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis markers such as caspase activation and PARP cleavage .
Q & A
Q. What are the common synthetic routes for 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack reactions , which are widely used for carbaldehyde derivatives. For example:
- Claisen-Schmidt : Reacting a cyclobutane ketone with a thiadiazole-containing aldehyde precursor under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated aldehyde intermediate .
- Vilsmeier-Haack : Introducing the aldehyde group via formylation of a thiadiazole-methylcyclobutane intermediate using POCl₃ and DMF .
Catalytic optimization (e.g., solvent polarity, temperature) is critical for yield enhancement.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features like the aldehyde proton (~9.8–10.2 ppm) and thiadiazole ring protons (distinct splitting patterns) .
- FT-IR : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and thiadiazole C-S/C=N stretches (650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for thiadiazole-containing ions .
Cross-referencing with NIST spectral databases ensures accuracy .
Q. What biological activities are reported for structurally similar thiadiazole-carbaldehyde derivatives?
- Methodological Answer :
- Antioxidant Activity : Assessed via DPPH radical scavenging assays (IC₅₀ values) and SOD mimicry tests. Pyrazole-carbaldehydes show IC₅₀ values comparable to ascorbic acid, suggesting potential in thiadiazole analogs .
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Substituent electronegativity on the thiadiazole ring correlates with efficacy .
Advanced Research Questions
Q. How can spectral data contradictions in thiadiazole-containing aldehydes be resolved?
- Methodological Answer : Ambiguities in NMR/IR data often arise from rotameric equilibria or solvent effects . Strategies include:
- Variable Temperature NMR : Suppresses dynamic effects to clarify splitting patterns .
- DFT Calculations : Predicts stable conformers and compares theoretical/experimental spectra .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals, especially near the thiadiazole-methyl group .
Q. How to evaluate structure-activity relationships (SAR) for bioactivity optimization?
- Methodological Answer :
- Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the thiadiazole or cyclobutane moieties .
- In Silico Docking : Screens binding affinities to targets like COX-2 or bacterial enzymes using AutoDock Vina .
- Pharmacophore Mapping : Identifies critical functional groups (e.g., aldehyde for Schiff base formation) using Schrödinger Suite .
Q. What mechanistic insights exist for the antioxidant activity of thiadiazole-carbaldehydes?
- Methodological Answer :
- Radical Scavenging : The aldehyde group donates hydrogen atoms to neutralize DPPH•/ABTS•+ radicals, confirmed via ESR spectroscopy .
- Chelation of Metal Ions : Thiadiazole’s S/N atoms bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions. Validate using UV-Vis titration (e.g., bathochromic shifts) .
Q. How to address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH, solvent (DMSO vs. ethanol), and microbial strain (ATCC vs. clinical isolates) .
- Meta-Analysis : Compare IC₅₀/MIC values from multiple studies (e.g., pyrazole vs. thiadiazole analogs) to identify substituent-driven trends .
Q. How can Design of Experiments (DOE) optimize synthetic yields?
- Methodological Answer :
- Response Surface Methodology (RSM) : Varies factors (catalyst concentration, temperature) to model optimal conditions (e.g., 60°C, 0.1M POCl₃ for Vilsmeier-Haack) .
- Taguchi Arrays : Identifies critical parameters (e.g., solvent polarity > reaction time) for robustness .
Q. What is the impact of the thiadiazole moiety on compound stability?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
- Hydrolytic Stability : Assess resistance to aqueous hydrolysis (pH 1–13) over 24h. Thiadiazole’s aromaticity enhances stability vs. non-aromatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
